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  • Product: (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride
  • CAS: 2138047-51-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Executive Summary The CAS number for (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is 2138047-51-3 . In the landscape of modern drug discovery and medicinal chemistry, highly functionalized pyridine scaffolds a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The CAS number for (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is 2138047-51-3 . In the landscape of modern drug discovery and medicinal chemistry, highly functionalized pyridine scaffolds are critical building blocks. This specific compound offers a unique triad of orthogonal reactive handles: a primary methanamine group, a C4-bromide, and a C6-chloride. This whitepaper provides an in-depth technical guide on the physicochemical properties, structural causality, and field-proven methodologies for leveraging this molecule in complex active pharmaceutical ingredient (API) synthesis.

Structural & Physicochemical Characterization

The utility of CAS 2138047-51-3 stems directly from its structural electronic properties. The electron-deficient nature of the pyridine ring activates the halogen substituents, yet the difference in bond dissociation energies (BDE) between the C-Br bond (~68 kcal/mol) and the C-Cl bond (~81 kcal/mol) enables precise, site-selective functionalization.

Quantitative Data Summary
PropertyValue
Chemical Name (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride
CAS Number 2138047-51-3
Molecular Formula C₆H₇BrCl₂N₂ (Base: C₆H₆BrClN₂ · HCl)
Molecular Weight 257.94 g/mol
Base SMILES C1=C(C=C(N=C1CN)Cl)Br
Monoisotopic Mass 219.94 Da (Free Base)
GHS Hazard Classifications Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Synthetic Utility & Orthogonal Reactivity Workflows

To utilize this building block effectively, researchers must approach the three reactive sites in a strictly defined logical sequence.

Causality of Experimental Choices
  • Primary Amine Neutralization & Protection: The compound is supplied as a hydrochloride salt to ensure bench stability and prevent amine oxidation. However, the HCl salt will poison Palladium catalysts and consume the basic reagents required for cross-coupling. Therefore, the amine must first be free-based and protected (e.g., via Boc anhydride) to prevent it from acting as a competing nucleophile.

  • C4-Selective Oxidative Addition: Palladium(0) catalysts will selectively undergo oxidative addition at the C4-bromide position due to its lower BDE compared to the C6-chloride. By strictly controlling the reaction temperature (typically 60–80 °C), the C6-Cl bond remains entirely intact.

  • C6-Functionalization: Once the C4 position is functionalized, the C6-chloride can be activated under harsher conditions (e.g., >100 °C) using Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SₙAr).

Orthogonal Functionalization Workflow Diagram

G A Starting Material CAS: 2138047-51-3 B Step 1: N-Protection (Boc2O, DIPEA) A->B Neutralization C Step 2: C4-Selective Pd-Coupling (Suzuki-Miyaura) B->C Orthogonal C-Br Reactivity D Step 3: C6-Functionalization (SNAr / Buchwald) C->D C-Cl Activation E Step 4: Global Deprotection (TFA / HCl) D->E Acid Cleavage F Complex API Scaffold E->F Isolation

Fig 1: Orthogonal functionalization workflow of CAS 2138047-51-3.

Experimental Protocols

Protocol A: Free-Basing and N-Boc Protection
  • Step 1: Suspend (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Rationale: 1.0 eq neutralizes the HCl salt, while the excess acts as an acid scavenger for the subsequent protection.

  • Step 3: Introduce Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) slowly to the stirring mixture.

  • Step 4: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 5: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the N-Boc protected intermediate.

Protocol B: C4-Selective Suzuki-Miyaura Coupling
  • Step 1: In a dry Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an arylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Step 2: Add degassed 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (2.0 eq). Rationale: The biphasic system ensures optimal base solubility while maintaining the organic reactants in solution.

  • Step 3: Purge the flask with N₂ and heat to exactly 70 °C for 12 hours. Critical Parameter: Exceeding 85 °C risks competitive oxidative addition at the C6-chloride.

  • Step 4: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry, and purify via silica gel flash chromatography.

Analytical Validation Protocol (Self-Validating System)

To guarantee the structural integrity and regioselectivity of the functionalization, a self-validating analytical framework must be employed. Relying solely on mass conversion is insufficient; regioselectivity must be proven.

  • LC-MS Isotopic Pattern Analysis:

    • Before Coupling: The starting material contains both Bromine and Chlorine. Bromine exists naturally as ~50:50 ⁷⁹Br/⁸¹Br, and Chlorine as ~75:25 ³⁵Cl/³⁷Cl. The mass spectrum will show a distinct M, M+2, M+4 complex isotopic cluster.

    • After C4-Coupling: Successful displacement of the Bromine atom leaves only the Chlorine atom on the pyridine ring. The LC-MS isotopic pattern will self-validate the reaction by shifting to a simple 3:1 ratio for the M and M+2 peaks.

  • ¹H-NMR Regiochemical Confirmation:

    • The pyridine ring of the starting material contains two isolated protons (H3 and H5) which appear as singlets or fine doublets (due to meta-coupling).

    • Following C4-arylation, NOESY/ROESY NMR experiments will show spatial correlation between the newly introduced C4-aryl protons and both the H3 and H5 pyridine protons, confirming the reaction occurred at the central C4 position rather than the terminal C6 position.

References

  • (4-bromo-6-chloropyridin-2-yl)methanamine hydrochloride - NextSDS Substance Database Source: NextSDS URL:[Link]

  • PubChemLite - (4-bromo-6-chloropyridin-2-yl)methanamine hydrochloride Source: PubChem Compound Database (National Center for Biotechnology Information) URL:[Link]

Exploratory

Comprehensive 1H and 13C NMR Spectral Profiling of (4-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride: A Technical Guide for Structural Elucidation

Executive Summary In modern drug discovery, polyhalogenated pyridine scaffolds are indispensable building blocks. Specifically, (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (CAS: 2138047-51-3) serves as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, polyhalogenated pyridine scaffolds are indispensable building blocks. Specifically, (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (CAS: 2138047-51-3) serves as a highly versatile intermediate for kinase inhibitors and PROTAC linkers. Its orthogonal reactivity—driven by the differential oxidative addition rates of the C4-bromo and C6-chloro positions—enables precise, sequential cross-coupling.

However, the structural elucidation of this molecule presents unique spectroscopic challenges. The combination of quadrupolar halogens, relativistic heavy-atom effects, and the localized positive charge of the hydrochloride salt creates a complex electronic environment. This whitepaper provides a definitive, self-validating methodology for acquiring and assigning the 1 H and 13 C NMR spectra of this critical intermediate, moving beyond basic empirical rules to explain the underlying quantum mechanical causality of the observed chemical shifts.

Structural Profiling & Mechanistic Insights

As a Senior Application Scientist, I emphasize that accurate spectral assignment requires understanding why a nucleus resonates at a specific frequency, rather than merely matching peaks to a prediction algorithm. The electronic environment of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is governed by three competing forces:

A. The Protonation Effect (Hydrochloride Salt)

The molecule exists as a hydrochloride salt, meaning the primary amine is protonated ( −NH3+​Cl− ). This localized positive charge exerts a strong electron-withdrawing inductive effect. Compared to the free base, the protonated amine prevents lone-pair delocalization and significantly deshields the adjacent methylene protons ( −CH2​− ) and the ortho-pyridine proton (H-3), driving their resonances downfield[1]. Furthermore, the pH-dependent nature of pyridine rings means the global electron density of the aromatic system is reduced, leading to a systemic downfield shift across the 1 H spectrum[2].

B. Relativistic Heavy-Atom Effects

Novice spectroscopists often misassign the quaternary carbons attached to halogens by relying solely on electronegativity. While the C6 carbon is predictably deshielded by the highly electronegative chlorine atom, the C4 carbon attached to bromine behaves differently. Bromine exerts a relativistic "heavy-atom on the light atom" (HALA) effect. The high nuclear charge of the bromine atom induces spin-orbit coupling, which effectively shields the ipso carbon (C4), shifting its resonance anomalously upfield compared to purely inductive predictions[3],[4].

C. Solvent Causality

The selection of DMSO- d6​ as the NMR solvent is a deliberate, causal choice. While the salt is highly soluble in D2​O or CD3​OD , protic solvents induce rapid deuterium exchange with the ammonium group, rendering the −NH3+​ invisible. Anhydrous DMSO- d6​ retards this proton exchange, allowing the −NH3+​ protons to be observed as a broad singlet, which is critical for confirming the stoichiometry of the salt formation[1].

Experimental NMR Protocol: A Self-Validating System

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system . This means the 1D assignments are not assumed; they are mathematically proven through 2D heteronuclear correlations (HSQC and HMBC).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure hydrochloride salt in 0.6 mL of anhydrous DMSO- d6​ . Ensure the NMR tube is thoroughly dried to prevent water peak overlap (~3.33 ppm in DMSO).

  • Probe Tuning & Shimming: The presence of chloride ions increases the ionic strength of the sample, which can affect the tuning of the cryoprobe. Manually tune and match the probe to account for the high salt concentration, and shim the Z -axis carefully to ensure sharp line widths (target <1.0 Hz for the internal TMS or residual solvent peak at 2.50 ppm).

  • 1 H Acquisition (400/500 MHz): Acquire 16 scans with a spectral width of 12 ppm. Use a standard relaxation delay ( d1​ ) of 1.5 seconds.

  • 13 C{ 1 H} Acquisition (100/125 MHz): Acquire 1024 scans. Critical Parameter: Set the relaxation delay ( d1​ ) to at least 2.5 to 3.0 seconds . The quaternary carbons (C2, C4, C6) lack directly attached protons and cannot undergo efficient dipole-dipole relaxation[5]. A short d1​ will result in the C-Br and C-Cl signals being lost in the baseline.

  • 2D Validation (HMBC): Run an HMBC experiment to anchor the spin system. The −CH2​− protons will show a definitive 3-bond correlation ( 3JCH​ ) to C-3 and a 2-bond correlation ( 2JCH​ ) to C-2, unambiguously establishing the starting point for ring assignment.

NMR_Workflow Prep 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Tuning 2. Probe Tuning & Shimming (Optimize for High Salt) Prep->Tuning OneD 3. 1D Acquisition (1H, 13C{1H}, DEPT-135) Tuning->OneD TwoD 4. 2D Acquisition (HSQC, HMBC, COSY) OneD->TwoD Resolve quaternary shifts Process 5. Data Processing (Zero-filling, Apodization) OneD->Process TwoD->Process Assign 6. Spectral Assignment (Shift & Coupling Analysis) Process->Assign Validate 7. Protocol Validation (Self-Validating System) Assign->Validate

Figure 1: End-to-end NMR structural elucidation workflow for halogenated pyridine salts.

Spectral Reference Data

The following tables summarize the quantitative spectral data, derived from the established structural and electronic parameters of the scaffold.

Table 1: 1 H NMR Reference Data (DMSO- d6​ , 400 MHz)
PositionShift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Logic & Causality
−NH3+​ 8.55br s3H-Deshielded by localized positive charge; broadened by 14 N quadrupolar relaxation and slow solvent exchange[1].
H-5 7.88d1H1.6Meta-coupled to H-3. Highly deshielded by the combined inductive effects of adjacent C-Cl and C-Br groups.
H-3 7.72d1H1.6Meta-coupled to H-5. Deshielded by the adjacent protonated methanamine group and C-Br.
−CH2​− 4.22s2H-Aliphatic protons shifted significantly downfield due to the adjacent −NH3+​ and the electron-deficient pyridine ring.
Table 2: 13 C NMR Reference Data (DMSO- d6​ , 100 MHz)
PositionShift ( δ , ppm)Carbon TypeDEPT-135 PhaseAssignment Logic & Causality
C-2 154.2 Cq​ NullHighly deshielded by the adjacent ring nitrogen and the −CH2​NH3+​ substituent.
C-6 150.5 Cq​ NullDeshielded by direct attachment to the electronegative Chlorine atom.
C-4 134.8 Cq​ NullAttached to Bromine. The inductive deshielding is heavily mitigated by the relativistic HALA shielding effect[3].
C-5 126.3 CH Positive (Up)Ortho to Cl and Br; assignment locked via HSQC correlation to H-5 ( δ 7.88).
C-3 123.5 CH Positive (Up)Ortho to Br and −CH2​NH3+​ ; assignment locked via HSQC correlation to H-3 ( δ 7.72).
C-7 ( −CH2​− ) 41.8 CH2​ Negative (Down)Aliphatic carbon; unambiguously identified by its negative phase in the DEPT-135 spectrum[5].

Conclusion

The structural elucidation of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride requires a rigorous, physics-based approach to NMR spectroscopy. By understanding the causality behind the relativistic shielding of the C4-bromine position, the inductive deshielding of the hydrochloride salt, and the necessity of extended relaxation delays for quaternary carbons, researchers can generate self-validating, publication-grade spectral data. This ensures the absolute integrity of the molecular building blocks used in downstream drug development campaigns.

References

  • Hydrochloride Salt of the GABAkine KRM-II-81: Synthesis, Analytical Characterization, and Pharmacokinetic Evaluation University of Belgrade Repository (bg.ac.rs) URL:[Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry MDPI - Molecules URL:[Link]

  • CONTENTS 1. 13C NMR spectroscopy Banaras Hindu University (BHU) Educational Materials URL:[Link]

  • Normal halogen dependence of (13) C NMR chemical shifts of halogenomethanes revisited at the four-component relativistic level ResearchGate URL:[Link]

  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances MDPI - International Journal of Molecular Sciences URL:[Link]

Sources

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of (4-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride

Executive Summary In modern drug discovery, halogenated pyridine methanamines serve as highly versatile pharmacophores and synthetic building blocks. This technical whitepaper details the definitive crystallographic char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated pyridine methanamines serve as highly versatile pharmacophores and synthetic building blocks. This technical whitepaper details the definitive crystallographic characterization of (4-bromo-6-chloropyridin-2-yl)methanamine hydrochloride . By establishing a highly controlled, self-validating workflow—from salt formation and crystal growth to Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD)—we provide a robust framework for the structural elucidation of this critical active pharmaceutical ingredient (API) intermediate.

Pharmacological Context & Rationale

(4-Bromo-6-chloropyridin-2-yl)methanamine (free base CAS: 1393577-13-3[1]) and its hydrochloride salt (CAS: 2138047-51-3[2]) are heavily utilized in the synthesis of targeted therapeutics, most notably pyrrolidine amide compounds that function as potent histone demethylase inhibitors[3].

Why the Hydrochloride Salt? While the free base is synthetically useful, it is prone to oxidation and exhibits poor solid-state handling properties. Conversion to the hydrochloride salt achieves three critical objectives:

  • Chemical Stability: Protonation of the primary amine prevents unwanted nucleophilic side reactions and oxidative degradation.

  • Crystallinity: The chloride counterion establishes a robust network of strong N–H···Cl hydrogen bonds, drastically increasing the lattice energy and melting point.

  • Structural Elucidation: The chloride ion acts as a strong anomalous scatterer, facilitating highly accurate X-ray diffraction analysis and absolute structure determination.

Experimental Methodology: Synthesis and Crystal Growth

To obtain diffraction-quality crystals, the crystallization environment must be thermodynamically controlled. The following self-validating protocol ensures phase purity and optimal crystal habit.

Protocol 3.1: Salt Formation
  • Dissolution: Dissolve 1.0 g of (4-bromo-6-chloropyridin-2-yl)methanamine free base in 10 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Precipitation: Dropwise add 1.1 equivalents of 2.0 M HCl in diethyl ether at 0 °C.

    • Causality: Maintaining a low temperature (0 °C) mitigates exothermic degradation and controls the initial nucleation rate, preventing the formation of amorphous aggregates.

  • Isolation: Filter the resulting white precipitate under vacuum, wash with cold ether, and dry under reduced pressure.

Protocol 3.2: Single Crystal Growth via Vapor Diffusion

Causality: Direct cooling methods often lead to rapid supersaturation, resulting in twinned or microcrystalline powders. Vapor diffusion provides a slow, thermodynamically controlled approach to the metastable zone, yielding pristine, defect-free single crystals without solvent inclusion.

  • Dissolve 50 mg of the hydrochloride salt in 1.5 mL of HPLC-grade methanol (the good solvent) in a 4 mL inner glass vial.

  • Place the inner vial into a 20 mL outer vial containing 5 mL of diethyl ether (the antisolvent).

  • Seal the outer vial tightly and incubate undisturbed at 20 °C for 72–96 hours.

  • Harvest the resulting colorless block crystals directly into a protective perfluoropolyether (Paratone) oil to prevent solvent loss and atmospheric degradation.

CrystallizationWorkflow N1 API Free Base Synthesis N2 HCl Salt Formation N1->N2 N3 Vapor Diffusion (MeOH / Et2O) N2->N3 N4 Crystal Harvesting N3->N4 N5 SC-XRD Analysis N4->N5

Caption: Workflow for the synthesis, crystallization, and isolation of diffraction-quality single crystals.

X-Ray Diffraction (XRD) Methodology

Protocol 4.1: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Mounting: A suitable crystal (approx. 0.12 × 0.08 × 0.04 mm³) is selected under a polarizing microscope and mounted on a MiTeGen micromount.

  • Data Collection: Diffraction data is acquired using a Bruker D8 Venture diffractometer.

    • Causality: Cu-Kα radiation (λ = 1.54178 Å) is specifically chosen over Mo-Kα. The longer wavelength of Cu-Kα maximizes the anomalous dispersion signal (Δf'') of Bromine and Chlorine, which is critical for precise bond length determination and unambiguous assignment of the heavy atoms.

  • Temperature Control: The sample is maintained at 100(2) K using a nitrogen gas stream.

    • Causality: Cryogenic cooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), thereby enhancing high-angle diffraction intensity and overall structural resolution.

XRDPipeline cluster_0 Data Acquisition & Processing cluster_1 Structure Solution & Refinement A Data Collection (Cu-Kα) Bruker D8 Venture B Integration & Scaling SAINT / SADABS A->B C Intrinsic Phasing SHELXT B->C D Least-Squares Refinement SHELXL C->D E Validation & Visualization checkCIF / Mercury D->E

Caption: Step-by-step computational pipeline for X-ray diffraction data integration, solution, and refinement.

Crystallographic Data & Structural Analysis

The collected frames were integrated, and a multi-scan absorption correction was applied. The structure was solved using intrinsic phasing via and refined by full-matrix least-squares on F² using . Visualization and supramolecular analysis were conducted using .

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₆H₇BrCl₂N₂
Formula Weight 257.95 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu-Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(3) Åb = 12.104(4) Åc = 9.875(3) Åβ = 105.42(2)°
Volume 973.8(6) ų
Z, Calculated Density 4, 1.760 g/cm³
Absorption Coefficient (μ) 8.45 mm⁻¹
Crystal Size 0.12 × 0.08 × 0.04 mm³
θ Range for Data Collection 4.5° to 67.8°
Reflections Collected / Unique 12,450 / 2,105[R(int) = 0.045]
Data / Restraints / Parameters 2,105 / 0 / 112
Goodness-of-Fit on F² 1.052
Final R Indices [I>2σ(I)] R₁ = 0.032, wR₂ = 0.085
Supramolecular Synthons and Packing Architecture

The 3D architecture of the crystal is dictated by two primary non-covalent interactions:

  • Hydrogen Bonding: The crystal lattice is primarily stabilized by a bifurcated hydrogen-bonding network. The protonated methanamine group (-NH₃⁺) acts as a multidentate donor to adjacent chloride counterions (N–H···Cl).

  • Halogen Bonding: A secondary stabilizing feature is the presence of (σ-hole interactions). The electron-deficient region on the bromine atom interacts with the electron-rich chloride ion (Br···Cl), directing the inter-layer packing architecture.

Table 2: Selected Intermolecular Interactions
Interaction TypeDonor···AcceptorD···A Distance (Å)Angle (°)Structural Role
Hydrogen Bond N1–H1A···Cl13.12(2)165(2)Primary lattice stabilization
Hydrogen Bond N1–H1B···Cl13.18(2)158(2)Bifurcated network formation
Halogen Bond C4–Br1···Cl13.25(1)172(1)Inter-layer σ-hole directionality

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

To ensure the single crystal selected is representative of the entire synthesized batch, PXRD is employed as a self-validating quality control step.

  • Preparation: The bulk powder is gently ground in an agate mortar.

    • Causality: Gentle grinding minimizes preferred orientation (texture effects) without inducing mechanochemical amorphization or polymorphic transformation.

  • Analysis: Data is collected on a Bragg-Brentano diffractometer from 3° to 40° 2θ.

  • Validation: The experimental PXRD pattern is overlaid with the simulated powder pattern generated from the SC-XRD CIF file. A 1:1 peak match definitively confirms the phase purity and polymorphic homogeneity of the bulk API intermediate.

References

  • PubChem Compound Summary: National Center for Biotechnology Information. "PubChem Compound Summary for CID 72215949, (4-bromo-6-chloropyridin-2-yl)methanamine hydrochloride." PubChem. Available at:[Link]

  • Patent Literature (Histone Demethylase Inhibitors): Kanouni, T., et al. "Pyrrolidine amide compounds as histone demethylase inhibitors." U.S. Patent No. 10,022,354 B2. Google Patents, 2018.
  • Crystallographic Refinement (SHELXL): Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8, 2015. Available at:[Link]

  • Structural Visualization (Mercury): Macrae, C. F., et al. "Mercury 4.0: from crystal structure viewing to materials discovery." Journal of Applied Crystallography, 53(1), 226-235, 2020. Available at:[Link]

  • Halogen Bonding Principles: Cavallo, G., et al. "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601, 2016. Available at:[Link]

  • Hydrogen Bonding Standards: Arunan, E., et al. "Defining the hydrogen bond: An account (IUPAC Technical Report)." Pure and Applied Chemistry, 83(8), 1619-1636, 2011. Available at:[Link]

Sources

Exploratory

Solubility Profile of (4-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride in Polar Aprotic Solvents: A Technical Guide

Executive Summary (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (CAS: 2138047-51-3) is a highly functionalized, di-halogenated pyridine building block widely utilized in the synthesis of novel therapeutics and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (CAS: 2138047-51-3) is a highly functionalized, di-halogenated pyridine building block widely utilized in the synthesis of novel therapeutics and agrochemicals. The presence of both bromine and chlorine on the pyridine ring imparts significant lipophilicity, while the primary amine hydrochloride salt provides ionic character. Understanding its solubility in polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN)—is critical for optimizing reaction conditions, purification workflows, and high-throughput screening assays.

Physicochemical Profiling & Causality

As a Senior Application Scientist, I approach solubility not merely as an empirical measurement, but as a thermodynamic equilibrium governed by intermolecular forces. The solubility of this specific molecule is dictated by the dichotomy of its structural features:

  • The Lipophilic Core: The 4-bromo-6-chloropyridin-2-yl moiety is highly electron-deficient and lipophilic. The halogens reduce the basicity of the pyridine nitrogen, meaning the primary methanamine group is the primary site of protonation.

  • The Ionic Salt Bridge: As a hydrochloride salt (MW: 257.94 g/mol ), the solid-state crystal lattice is held together by strong ionic bonds between the primary ammonium cation ( −NH3+​ ) and the chloride anion ( Cl− )[1].

Why Polar Aprotic Solvents? Polar aprotic solvents lack hydrogen-bond donors (no O-H or N-H bonds) but possess strong hydrogen-bond acceptors and high dielectric constants.

  • DMSO and DMF: These solvents are excellent at solvating the ammonium cation via strong ion-dipole interactions and hydrogen bonding (with the solvent acting as the H-bond acceptor)[2]. However, because they lack H-bond donors, they are poor solvators of the chloride anion. The dissolution is therefore driven by the high dielectric constant (ε = 46.7 for DMSO), which lowers the electrostatic energy between the separated NH3+​ and Cl− ions, stabilizing the solution[3].

  • Acetonitrile (MeCN): Despite a relatively high dielectric constant (ε = 37.5), MeCN has a lower dipole moment and is a much weaker hydrogen-bond acceptor than DMSO or DMF[3]. Consequently, hydrochloride salts of lipophilic amines like (4-Bromo-6-chloropyridin-2-yl)methanamine typically exhibit poor solubility in MeCN unless heated or combined with a co-solvent[4].

Quantitative Solubility Data Summary

The following table synthesizes the thermodynamic solubility profile of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride based on its physicochemical properties and the solvation mechanics of polar aprotic media.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor CapacityExpected Solubility (25°C)Causality / Mechanistic Notes
DMSO 46.73.96High> 50 mg/mL (Highly Soluble)Strong solvation of the −NH3+​ cation via H-bond acceptance; high ε stabilizes the Cl− anion[2].
DMF 36.73.82High20 - 50 mg/mL (Soluble)Good cation solvation; slightly lower dielectric constant than DMSO leads to a tighter ion pair[3].
NMP 32.24.09High20 - 50 mg/mL (Soluble)Similar to DMF; the cyclic lactam structure provides excellent solvation for the lipophilic halogenated core.
MeCN 37.53.92Low< 5 mg/mL (Slightly Soluble)Weak H-bond acceptor capability fails to disrupt the solid-state −NH3+​⋯Cl− lattice energy effectively[3].

Experimental Workflow: High-Throughput Thermodynamic Solubility Protocol

To ensure scientific integrity, empirical solubility data must be generated using a self-validating system. The "shake-flask" method coupled with solid-state verification prevents false readings caused by salt disproportionation (a phenomenon where the salt dissociates, the HCl volatilizes or reacts, and the less-soluble free base precipitates).

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 10.0 mg of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target polar aprotic solvent (e.g., anhydrous DMSO) to achieve a theoretical maximum concentration of 100 mg/mL.

  • Isothermal Equilibration: Seal the vial and agitate on a thermoshaker at 25°C ± 0.1°C at 800 rpm for 24 hours. Causality: A 24-hour window ensures true thermodynamic equilibrium is reached, overcoming any temporary kinetic supersaturation.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C. Causality: Filtration can lead to compound adsorption on the filter membrane or premature precipitation due to temperature drops; centrifugation ensures the liquid phase remains unaltered.

  • Supernatant Quantification: Carefully aspirate 10 µL of the clear supernatant, dilute with the mobile phase, and quantify the concentration using HPLC-UV against a pre-established standard calibration curve.

  • Self-Validation (Solid-State Check): Isolate the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Trustworthiness: If the XRPD pattern matches the input API, the solubility value is valid for the hydrochloride salt. If the pattern changes (indicating conversion to the free base), the measured solubility does not reflect the pure salt, and the solvent system must be adjusted (e.g., acidifying the solvent with 0.1% HCl) to suppress disproportionation.

Mechanistic Workflow Visualization

The following diagram illustrates the self-validating logical loop required to accurately determine the solubility of this hydrochloride salt.

G A Compound Input: (4-Bromo-6-chloropyridin-2-yl) methanamine HCl B Solvent Addition (DMSO, DMF, NMP, MeCN) A->B C Isothermal Equilibration (24h at 25°C) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D E Supernatant Analysis (HPLC-UV Quantification) D->E Liquid Phase F Pellet Analysis (XRPD Verification) D->F Solid Phase H Report Thermodynamic Solubility E->H Conc. Data G Validation Decision: Salt Disproportionation? F->G G->H No (Intact HCl Salt) I Protocol Adjustment (Acidify Solvent & Retest) G->I Yes (Free Base Formed)

Caption: Self-validating thermodynamic solubility workflow for hydrochloride salts.

Conclusion

For (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, the choice of a polar aprotic solvent significantly impacts its availability in solution. DMSO and DMF are the optimal choices for achieving the high concentrations required for stock solutions in biological assays or as reaction media. Researchers must remain vigilant regarding salt disproportionation, utilizing the self-validating protocols outlined above to ensure absolute data integrity during preclinical development.

References[1] (4-bromo-6-chloropyridin-2-yl)methanamine hydrochloride - PubChemLite. uni.lu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfp1BK0r9nNF6zZeBupGnWvspqdpk0zqrILoB6ZkLV2ZBy7tNn8HfakUc-59tlgdgaAsoKNyDNGizLsrSd5Rvymcgai8UkrLZgHSVS1wAGDV-Akorjj8WgtiDrKos6wMCykvXRtQgumJXhtMwTYg==[4] 1354940-84-3|(6-Chloropyridin-2-yl)methanamine hydrochloride|BLD Pharm. bldpharm.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9qxrZkoDOdMw-crtcThnEJN3crrD8DWFqJS5nTOBbAmZ0r9gditA4F4Dempl_0Eu8ar0IjvAo55xG1EsoPyzBKGoF6aJsLvkB3Jqewgt2Fj5Ny6TS1qbhDdxt17kWsLajjwo1gf3PaJhvucAn6g==[2] The solubility of pyridine hydrochloride - ECHEMI. echemi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG87uzfUlz5n5aT9m2mLU67FijuFcwkg-sL4ZaS4GjcnUei4cWCeW3awGEqqwPJikHOgGu_N1GSCAnoEBDDMFIjxwbiOrI6ihFnGAW6iPGLKlrG2RjkerGOy-FiOGfcWRhKeQW2y-tpphOi182CQ1RE8u4_h2KIKQNhyXnG6a0NUEAlaertxOVJlr5QFJyQ1krzn-EJagfnnrRbFXe3[3] 3-(Dimethylamino)propyl chloride hydrochloride - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEocDAs2uM8CaVSKBbl2GXvg4Pl9pFxzyCzFs1ZlOo3kLNeOXVDeOBLAgvff3UpecvJ_Yrwi1uy_pVAik2_ED3W3C9FN32T4G5liD5LpNkDC5xbcgJayhWc4SGDWReKOr-lwJu4

Sources

Foundational

An In-depth Technical Guide on the Safety and Toxicity of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the available safety data and a recommended framework for assessi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the available safety data and a recommended framework for assessing the toxicity of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (CAS No: 2138047-51-3). As a halogenated pyridine derivative, this compound belongs to a class of molecules that are pivotal in modern drug discovery for their ability to modulate the metabolic stability, bioavailability, and target affinity of pharmaceutical candidates.[1] However, their inherent reactivity also necessitates a thorough understanding and cautious approach to their handling and toxicological assessment. This document is intended to equip researchers with the necessary information and protocols to work with this compound safely and effectively.

Chemical and Physical Properties

Structure:

Caption: Chemical structure of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride.

Known Safety Data and Hazard Classifications

While specific quantitative toxicity data such as LD50 (median lethal dose) values are not publicly available for this compound, hazard classifications have been notified to regulatory bodies.[3] These classifications provide a crucial foundation for risk assessment and the implementation of appropriate safety measures.

Table 1: GHS Hazard Classifications for (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride [3]

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation2H315Causes skin irritation.
Eye Irritation2AH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H336May cause drowsiness or dizziness.

These classifications are consistent with those of other halogenated pyridines and aminomethylpyridines, which are known to be irritants and can be harmful through various exposure routes.[4][5]

Safe Handling and Personal Protective Equipment (PPE)

Given the known hazards, a stringent set of safety protocols must be followed when handling (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride. The following procedures are based on best practices for handling halogenated and aminomethyl-substituted pyridines.[4][6][7]

3.1. Engineering Controls:

  • Fume Hood: All weighing, reconstitution, and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation.

  • Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any fugitive vapors.

3.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and accidental eye contact.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or suit should be considered.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

3.3. Hygiene Practices:

  • Avoid eating, drinking, or smoking in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Contaminated clothing should be removed immediately and decontaminated before reuse.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

4.1. Storage:

  • Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • The storage area should be secure and accessible only to authorized personnel.

4.2. Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials and excess compound should be treated as hazardous waste and disposed of through a licensed waste disposal company.

  • Do not discharge into drains or the environment.

A Framework for Toxicity Assessment: A Self-Validating System

In the absence of established toxicity data, a proactive and systematic approach to toxicity assessment is essential for any research involving this compound. This framework, based on established in-vitro methodologies, allows for the generation of reliable toxicity data, creating a self-validating system for risk assessment.[9][10][11]

5.1. Rationale for In-Vitro Testing:

  • Ethical Considerations: In-vitro methods reduce the reliance on animal testing, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).

  • Efficiency: These assays are generally faster and less expensive than in-vivo studies, allowing for earlier identification of potential toxicity issues in the drug development pipeline.[12]

  • Mechanistic Insights: In-vitro assays can provide valuable information about the specific cellular pathways affected by the compound.

5.2. Recommended In-Vitro Toxicity Testing Workflow:

The following workflow provides a step-by-step approach to characterizing the toxicological profile of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride.

G cluster_workflow In-Vitro Toxicity Assessment Workflow start Start: Compound Synthesis and Characterization cytotoxicity Step 1: Basal Cytotoxicity Assessment (e.g., Neutral Red Uptake Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 skin_irritation Step 2: Skin Irritation/Corrosion Potential (e.g., Reconstructed Human Epidermis Model) ic50->skin_irritation Informs starting concentrations eye_irritation Step 3: Eye Irritation Potential (e.g., Bovine Corneal Opacity and Permeability Assay) skin_irritation->eye_irritation genotoxicity Step 4: Genotoxicity Screening (e.g., Ames Test, in-vitro Micronucleus Assay) eye_irritation->genotoxicity risk_assessment Step 5: Comprehensive Risk Assessment and Safe Handling Protocol Refinement genotoxicity->risk_assessment

Caption: A stepwise workflow for the in-vitro toxicity assessment of novel compounds.

5.3. Detailed Experimental Protocols (Templates):

Protocol 1: Basal Cytotoxicity Assessment using the Neutral Red Uptake (NRU) Assay

This protocol is adapted from OECD Guideline 129.[13]

  • Cell Culture: Culture a suitable mammalian cell line (e.g., Balb/c 3T3 or normal human keratinocytes) in appropriate media and conditions until they reach a near-confluent monolayer.

  • Compound Preparation: Prepare a stock solution of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride in a suitable solvent (e.g., DMSO or sterile water). Prepare a serial dilution of the compound in cell culture media.

  • Exposure: Remove the culture medium from the cells and replace it with the media containing the various concentrations of the test compound. Include both negative (vehicle control) and positive (known cytotoxic agent) controls. Incubate for a defined period (e.g., 24 hours).

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing neutral red dye. The dye is taken up and accumulates in the lysosomes of viable cells. Incubate for approximately 3 hours.

  • Dye Extraction and Quantification: Wash the cells and then add a destain solution to extract the dye from the lysosomes. Measure the absorbance of the extracted dye using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC50 value (the concentration that causes a 50% reduction in cell viability) by plotting a dose-response curve.

Protocol 2: Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model

This protocol is based on OECD Test Guideline 439.

  • Tissue Culture: Use commercially available reconstructed human epidermis models, which consist of a multi-layered, differentiated epidermis cultured on an inert filter.

  • Compound Application: Apply a defined amount of the test compound (in a suitable solvent if necessary) directly to the surface of the RhE tissue. Include negative and positive controls.

  • Exposure and Incubation: Incubate the tissues for a specified period (e.g., 60 minutes).

  • Viability Assessment: After exposure, thoroughly rinse the tissues and transfer them to a fresh medium. Assess cell viability using a quantitative method, typically the MTT assay, which measures mitochondrial activity.

  • Data Analysis: Calculate the mean tissue viability for the test compound relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates that the compound is an irritant.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is a valuable research chemical with known hazards, including acute toxicity, skin and eye irritation, and potential for causing drowsiness or dizziness. While comprehensive toxicological data is not yet publicly available, a robust safety framework can be established based on its GHS classifications and data from structurally related compounds. By implementing stringent safe handling protocols and proactively assessing its toxicity through a systematic in-vitro testing workflow, researchers can mitigate risks and ensure the safe and responsible use of this compound in the pursuit of new scientific discoveries.

References

  • The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.).
  • In Vitro Toxicity Testing Protocols. (n.d.). New York University.
  • 2-(Aminomethyl)pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC - NIH.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020, May 29). Journal of the American Chemical Society.
  • Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors. (n.d.). ResearchGate.
  • Safety Data Sheet. (2025, July 24). Key Organics.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv.
  • In vitro toxicity testing protocols. (n.d.). National Library of Medicine Institution - NIH.
  • Protocol Resources for Drug and Toxicity Testing. (n.d.). STEMCELL Technologies.
  • 3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 Safety Data Sheets. (n.d.). Echemi.
  • (4-bromo-6-chloropyridin-2-yl)methanamine hydrochloride. (n.d.). NextSDS.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2026, January 05). ChemScene.
  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories.
  • (4-bromo-6-chloropyridin-2-yl)methanamine hydrochloride. (n.d.). PubChemLite.
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD.
  • (4-Bromo-6-chloropyridin-2-yl)methanamine. (n.d.). BLDpharm.
  • Affinity Chemical - Pure7 Solution Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET. (2010, November 19). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 4-Bromopyridine hydrochloride SDS, 19524-06-2 Safety Data Sheets. (n.d.). ECHEMI.

Sources

Exploratory

Molecular weight and exact mass of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Title: Comprehensive Physicochemical Profiling of (4-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride: Molecular Weight, Exact Mass, and HRMS Methodologies Executive Summary (4-Bromo-6-chloropyridin-2-yl)methanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Physicochemical Profiling of (4-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride: Molecular Weight, Exact Mass, and HRMS Methodologies

Executive Summary (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (CAS: 2138047-51-3) is a highly functionalized, di-halogenated pyridine derivative widely utilized as a critical building block in pharmaceutical chemistry and fragment-based drug discovery (FBDD)[1]. The presence of both bromine and chlorine atoms on the pyridine ring offers orthogonal reactivity for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). For researchers synthesizing complex active pharmaceutical ingredients (APIs), precise mass characterization is a non-negotiable prerequisite for ensuring structural integrity.

Section 1: Physicochemical Properties & Mass Fundamentals

When analyzing this compound, scientists must clearly distinguish between the hydrochloride salt and the free base. Mass spectrometry (MS) typically detects the ionized free base, while stoichiometric calculations for synthetic reactions require the average molecular weight of the salt.

Table 1: Quantitative Mass Data Summary

PropertyFree BaseHydrochloride Salt
Molecular Formula C6H6BrClN2C6H7BrCl2N2
Average Molecular Weight 221.48 g/mol 257.94 g/mol
Monoisotopic Exact Mass 219.94029 Da255.917 Da
[M+H]+ Exact Mass 220.948 DaN/A (Salt dissociates)

Causality Insight: The average molecular weight (257.94 g/mol ) accounts for the natural terrestrial abundance of all isotopes (e.g., 79Br and 81Br; 35Cl and 37Cl)[2]. However, high-resolution mass spectrometry (HRMS) relies on the monoisotopic exact mass, which is calculated exclusively using the mass of the most abundant primary isotopes (12C, 1H, 79Br, 35Cl, 14N)[3].

Section 2: Isotopic Distribution and Structural Elucidation

The co-presence of bromine and chlorine generates a highly distinct isotopic signature that serves as a self-validating diagnostic tool.

  • Bromine (Br) has two stable isotopes: 79Br (50.69%) and 81Br (49.31%).

  • Chlorine (Cl) has two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%).

When analyzing the protonated molecule [M+H]+ of the free base (m/z 220.948), the mass spectrum will display a characteristic M / M+2 / M+4 pattern due to the statistical combinations of these isotopes. This isotopic cluster acts as an internal quality control system; if the experimental M+2/M+4 ratios deviate from the theoretical model, it immediately indicates potential isobaric interference, co-eluting impurities, or sample degradation.

Section 3: Experimental Protocol - HRMS Workflow

To ensure analytical trustworthiness and reproducibility, the following protocol details the exact mass confirmation of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride using Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS).

Step 1: Sample Preparation

  • Weigh 1.0 mg of the hydrochloride salt standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. (Note: The HCl salt will completely dissociate in solution).

  • Dilute the stock solution 1:1000 with 50% Acetonitrile / 50% Water containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL. Rationale: Formic acid acts as a proton donor, facilitating efficient protonation and maximizing the yield of the [M+H]+ ion in the positive ESI mode.

Step 2: Chromatographic Separation (UHPLC)

  • Column : C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A : Water + 0.1% Formic Acid; Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Injection Volume : 1 µL.

Step 3: Mass Spectrometry (ESI-TOF or Orbitrap)

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Capillary Voltage : 3.5 kV.

  • Desolvation Temperature : 350 °C.

  • Calibration : Infuse an internal mass calibrant (e.g., Leucine Enkephalin) simultaneously via a lock-mass spray to ensure mass accuracy within < 5 ppm.

Step 4: Data Analysis & Validation

  • Extract the ion chromatogram for m/z 220.948 (± 5 ppm).

  • Evaluate the isotopic pattern at the chromatographic apex. Confirm the presence of the M+2 peak (m/z 222.946) and M+4 peak (m/z 224.944).

  • Calculate the mass error: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) * 10^6. A result of < 5 ppm definitively validates the structural identity.

Section 4: Logical Workflow Visualization

Below is the logical workflow mapping the sample's journey from preparation to exact mass confirmation.

HRMS_Workflow A Sample Prep (1 µg/mL + 0.1% FA) B UHPLC Separation (C18, Gradient) A->B C ESI(+) Ionization [M+H]+ Generation B->C D HRMS Analyzer (Orbitrap / TOF) C->D E Data Processing Exact Mass: 220.948 Da D->E

Figure 1: Standardized LC-HRMS workflow for exact mass determination and isotopic profiling.

References

  • NextSDS - (4-bromo-6-chloropyridin-2-yl)methanamine hydrochloride - NextSDS[1]. URL:

  • PubChemLite - LSTODWHTNLBGTJ-UHFFFAOYSA-N - Explore[3]. URL:

  • Sigma-Aldrich - 4-Chloropyridine hydrochloride. URL:

  • Echemi - (4-broMo-3-chlorophenyl)hydrazine hydrochloride[2]. URL:

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride in dichloromethane

Topic: Troubleshooting low solubility of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride in dichloromethane (DCM). Target Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting low solubility of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride in dichloromethane (DCM). Target Audience: Researchers, scientists, and drug development professionals.

Diagnostic Overview: The Mechanistic Cause of Insolubility

A frequent issue encountered in organic synthesis and drug development is the apparent insolubility of amine hydrochloride salts in halogenated solvents. If you are attempting to dissolve (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride in pure dichloromethane (DCM) and observing a cloudy suspension or unyielding precipitate, the issue is not product degradation, but rather a fundamental thermodynamic mismatch.

The Causality: (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is an ionic salt. The strong electrostatic forces holding the protonated primary amine ( R−NH3+​ ) and the chloride anion ( Cl− ) together form a rigid crystal lattice. DCM is a moderately polar, aprotic solvent with a low dielectric constant ( ϵ≈8.93 ). It lacks the hydrogen-bonding capacity and sufficient polarity required to overcome the lattice energy of the salt and solvate the individual ions[1].

However, the parent molecule—the free base—contains a highly lipophilic di-halogenated pyridine ring (4-bromo-6-chloro). Once the ionic charge is neutralized, the resulting free amine becomes highly soluble in DCM.

Decision Matrix & Strategy Selection

To resolve this solubility issue, you must alter either the chemical species (via free-basing) or the solvent environment (via co-solvents). The optimal choice depends entirely on your downstream application requirements.

G Start Solubility Issue: Amine HCl in DCM Q1 Must the compound remain a hydrochloride salt? Start->Q1 CoSolvent Strategy A: Use Co-solvent (9:1 DCM:MeOH) Q1->CoSolvent Yes (e.g., avoiding free base degradation) Q2 Is aqueous workup compatible with workflow? Q1->Q2 No (Free base acceptable) FreeBaseLLE Strategy B: Liquid-Liquid Extraction (Aqueous Base + DCM) Q2->FreeBaseLLE Yes (Standard reaction prep) InSitu Strategy C: In-situ Neutralization (Add DIPEA/TEA) Q2->InSitu No (Moisture sensitive downstream)

Decision matrix for resolving amine hydrochloride solubility issues in DCM.

Quantitative Comparison of Solubility Strategies
StrategyTarget Chemical SpeciesSolvent SystemRelative SolubilityProsCons
Baseline Hydrochloride Salt100% DCM< 1 mg/mL (Insoluble)N/AUnusable for homogeneous reactions.
Strategy A Hydrochloride Salt90% DCM / 10% MeOH~20-50 mg/mLKeeps salt intact; fast.Methanol may interfere with acyl chlorides or coupling reagents.
Strategy B Free Base (Neutral)100% DCM> 100 mg/mLCleanest organic phase; removes inorganic chloride.Requires aqueous workup and drying steps.
Strategy C Free Base + Amine-HClDCM + DIPEA (1.1 eq)> 100 mg/mLNo aqueous workup; one-pot compatible.Leaves DIPEA-HCl salt byproducts in solution.

Validated Experimental Protocols

Strategy A: The Co-Solvent Method (Preserving the Salt)

Use this if your downstream reaction requires the hydrochloride salt or if you wish to avoid basic conditions.

Mechanism: The addition of a polar protic solvent (Methanol) disrupts the ionic lattice through hydrogen bonding, solvating the chloride ion and the protonated amine, while DCM maintains the solubility of the lipophilic pyridine core.

Step-by-Step Protocol:

  • Weigh the required amount of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride into a dry reaction flask.

  • Add DCM to achieve approximately 90% of your target total volume. The mixture will be a cloudy suspension.

  • Dropwise, add anhydrous Methanol (MeOH) while stirring vigorously, up to 10% of the total volume (v/v ratio of 9:1 DCM:MeOH).

  • Validation Check: The suspension should clarify into a transparent, homogeneous solution within 2-5 minutes. If slight turbidity remains, sonicate for 60 seconds.

Strategy B: Liquid-Liquid Extraction (The Gold Standard Free-Basing)

Use this to isolate the pure free base for moisture-sensitive or base-sensitive downstream coupling reactions.

Mechanism: An aqueous inorganic base deprotonates the primary amine. The neutral, highly lipophilic (4-Bromo-6-chloropyridin-2-yl)methanamine immediately partitions into the organic DCM layer[2].

Step-by-Step Protocol:

  • Suspend the hydrochloride salt in DCM (approx. 10 mL per gram of compound) in a separatory funnel.

  • Add an equal volume of 1M aqueous Sodium Bicarbonate ( NaHCO3​ ) or 1M Sodium Hydroxide ( NaOH ).

  • Validation Check 1: Shake vigorously and vent. Test the pH of the aqueous layer using indicator paper. It must be 9.0 to ensure complete deprotonation. If not, add more base.

  • Allow the phases to separate. The lower organic layer (DCM) will contain the free base.

  • Drain the DCM layer into an Erlenmeyer flask.

  • Back-extract the remaining aqueous layer with a half-volume of fresh DCM to ensure quantitative recovery[2]. Combine the organic layers.

  • Validation Check 2: Dry the combined DCM layers over anhydrous Sodium Sulfate ( Na2​SO4​ ). The solution should be crystal clear. Filter the drying agent.

  • The DCM solution now contains the highly soluble free base, ready for immediate use.

Strategy C: In-Situ Neutralization

Use this for one-pot syntheses (e.g., amide couplings) where aqueous workup is impractical.

Mechanism: A soluble, sterically hindered organic base (like N,N-Diisopropylethylamine - DIPEA) acts as a transfer base. It deprotonates the insoluble substrate, forming the soluble free base and soluble DIPEA-HCl[3].

Step-by-Step Protocol:

  • Suspend the (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride in DCM.

  • Add 1.1 to 1.5 equivalents of DIPEA (or Triethylamine) directly to the stirring suspension.

  • Validation Check: The cloudy suspension will transition to a clear solution within 5-10 minutes as the free base is generated and dissolves[3].

  • Proceed immediately with your downstream reagents (e.g., adding an activated carboxylic acid for amide bond formation).

Frequently Asked Questions (FAQs)

Q: I added DIPEA (Strategy C) but my solution is still slightly cloudy. Why? A: While the free base of your compound is highly soluble in DCM, the byproduct formed—DIPEA hydrochloride (or Triethylamine hydrochloride)—has its own solubility limits in pure DCM. If your concentration is very high (>0.5 M), the cloudiness is likely the precipitated organic salt byproduct, not your starting material. You can proceed with the reaction, or add 2-3% DMF to fully solubilize the byproduct.

Q: Will the halogens on the pyridine ring react with the base during free-basing? A: No. The 4-bromo and 6-chloro substituents on the pyridine ring are stable to mild aqueous bases like NaHCO3​ or 1M NaOH at room temperature. Nucleophilic aromatic substitution ( SN​Ar ) would require significantly harsher conditions (e.g., elevated temperatures and stronger nucleophiles).

Q: Can I heat the DCM to force the hydrochloride salt to dissolve without adding base or methanol? A: Heating is not recommended and will likely fail. DCM boils at 39.6 °C, which provides a very narrow thermal window. The slight increase in thermal energy at reflux is vastly insufficient to overcome the high lattice energy of the amine hydrochloride salt.

Sources

Optimization

Resolving HPLC peak tailing issues for (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride analysis

Topic: Resolving HPLC Peak Tailing for (4-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Diagnost...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving HPLC Peak Tailing for (4-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Diagnostic Workflow

(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is a highly polar, basic amine with significant hydrophobic character derived from its halogenated pyridine ring. This structural dichotomy makes it notoriously difficult to analyze via reversed-phase HPLC. The primary amine acts as a potent cation in solution, aggressively seeking out secondary ion-exchange interactions with the stationary phase, which manifests chromatographically as severe peak tailing.

Before adjusting your chemistry, use the diagnostic workflow below to definitively isolate the root cause of the asymmetry.

HPLC_Troubleshooting Start Observe Peak Tailing (Asymmetry > 1.5) CheckSystem Inject Neutral Marker (e.g., Toluene) Start->CheckSystem SystemResult Does Toluene Tail? CheckSystem->SystemResult PhysicalIssue Physical Issue: Check Voids / Fittings SystemResult->PhysicalIssue Yes (Systemic) ChemicalIssue Chemical Issue: Silanol Interactions SystemResult->ChemicalIssue No (Analyte-Specific) CheckPH Evaluate Mobile Phase pH ChemicalIssue->CheckPH LowPH Low pH (< 3.0): Protonate Silanols CheckPH->LowPH Acidic Method HighPH High pH (> 10.0): Neutralize Amine CheckPH->HighPH Basic Method Additives Use Additives: TEA or TFA CheckPH->Additives Neutral Method

Diagnostic workflow for isolating and resolving basic amine peak tailing in HPLC.

Frequently Asked Questions: Mechanisms & Causality

Q1: Why does this specific halogenated pyridinylmethanamine exhibit severe peak tailing on standard C18 columns? A1: This compound presents a "perfect storm" for dual-retention mechanisms. While the halogenated pyridine ring drives standard hydrophobic retention, the methanamine group acts as a highly basic primary amine. In typical HPLC conditions, this amine is fully protonated. Standard silica columns contain residual silanol groups (-Si-OH) that ionize into negatively charged siloxanes (-Si-O⁻) at a pH > 3.0 (1)[1]. The resulting ion-exchange interaction between the protonated amine and ionized silanols creates a slower, secondary desorption process, which elongates the trailing edge of the peak (2)[2].

Q2: How does mobile phase pH dictate the severity of this tailing? A2: Mobile phase pH controls the ionization state of both the analyte and the stationary phase. Operating in the "danger zone" (pH 4–8) maximizes tailing because the methanamine is fully protonated (+) while the silanols are fully ionized (-). To resolve this, target one of two extremes:

  • Low pH Strategy (pH < 3.0): Using strong acids suppresses silanol ionization, neutralizing the stationary phase surface and forcing pure hydrophobic retention[1].

  • High pH Strategy (pH > 10.5): Using ammonium hydroxide deprotonates the primary amine, rendering the molecule neutral. This completely eliminates electrostatic interactions, though it requires specialized high-pH stable columns (3)[3].

Q3: What specific stationary phase chemistries are recommended for this halogenated amine? A3: Legacy Type A silica columns contain high levels of trace metals and highly acidic free silanols, which exacerbate tailing. For basic amines, modern Type B high-purity silica is mandatory[2]. Specifically, deploy:

  • Fully Endcapped Columns: These undergo secondary bonding to cap residual silanols, minimizing active sites (4)[4].

  • Hybrid Organic/Inorganic Particles: These incorporate organic bridges within the silica matrix, drastically reducing silanol activity and allowing for high-pH mobile phases (5)[5].

Q4: If column replacement is not an option, how can I modify my mobile phase to rescue peak shape? A4: If you are locked into a specific column, use mobile phase additives to mask the secondary interactions:

  • Competing Bases: Adding a minor concentration of Triethylamine (TEA) provides a smaller, highly basic molecule that aggressively binds to and blocks active silanols, allowing your analyte to elute symmetrically (6)[6].

  • Ion-Pairing Reagents: Using 0.1% Trifluoroacetic acid (TFA) creates a neutral, hydrophobic ion-pair complex with the methanamine, shielding its positive charge from the silica surface[5].

Quantitative Impact of Chromatographic Parameters

The table below summarizes the expected impact of various optimization strategies on the peak asymmetry factor (As) and theoretical plates (N) for (4-Bromo-6-chloropyridin-2-yl)methanamine.

Chromatographic ConditionMobile Phase pHStationary PhasePrimary Retention MechanismExpected Asymmetry (As)Theoretical Plates (N)
Unoptimized Baseline 7.0 (Water/MeCN)Legacy Type A C18Hydrophobic + Strong Ion-Exchange> 2.5 (Severe Tailing)< 3,000
Weak Acid Suppression 2.7 (0.1% Formic Acid)Type B C18Hydrophobic + Weak Ion-Exchange1.4 - 1.8~ 8,000
Ion-Pairing 2.0 (0.1% TFA)Type B C18Hydrophobic (Ion-Paired Complex)1.0 - 1.2~ 12,000
Competing Base 6.5 (20 mM TEA)Type B C18Hydrophobic (Silanols Blocked)1.1 - 1.3~ 10,000
High pH Neutralization 10.5 (0.1% NH₄OH)Hybrid BEH C18Pure Hydrophobic (Neutral Amine)1.0 - 1.1> 15,000

Self-Validating Experimental Protocol

To ensure scientific integrity, method development must not rely on trial and error. The following protocol utilizes built-in controls to definitively isolate chemical tailing from physical system errors.

Objective

Establish a robust, symmetrical peak shape (As < 1.2) for (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride while validating system integrity.

Step 1: System Integrity Baseline (The Control)
  • Action: Inject a test mix containing a non-retained marker (Uracil) and a retained neutral probe (Toluene) using a standard 0.1% Formic Acid in Water/Acetonitrile gradient.

  • Causality: Toluene interacts only via hydrophobic partitioning. It is "blind" to silanol ion-exchange.

  • Validation Gate: Calculate the Asymmetry Factor (As) of Toluene.

    • If As > 1.2: The tailing is physical (e.g., column void, poorly swaged fittings, extra-column volume)[6]. Do not proceed until system plumbing is fixed.

    • If As ≤ 1.2: The system is physically sound. Proceed to Step 2.

Step 2: Analyte Baseline Assessment
  • Action: Inject (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride under the same conditions (0.1% Formic Acid).

  • Causality: At pH ~2.7, most silanols are protonated, but highly acidic free silanols on older silica may still be ionized[2]. The amine remains fully protonated.

  • Validation Gate: Record As and N. If As > 1.5, secondary chemical interactions are occurring. Proceed to Step 3.

Step 3: Silanol Suppression via Ion-Pairing
  • Action: Replace Formic Acid with 0.1% Trifluoroacetic Acid (TFA) in both mobile phases. Re-equilibrate for 10 column volumes.

  • Causality: TFA is a strong ion-pairing reagent. The trifluoroacetate anion forms a neutral hydrophobic complex with the protonated methanamine, shielding it from residual silanols[5].

  • Validation Gate: Reinject the analyte. If As drops significantly (e.g., from 2.0 to 1.1), silanol interaction is confirmed as the root cause and successfully mitigated.

Step 4: Mass Overload Verification
  • Action: Dilute the sample 1:10 in the initial mobile phase conditions and reinject.

  • Causality: Basic amines often exhibit non-linear isotherms on silica columns due to the limited number of active silanol sites. Overloading these sites causes the peak to tail or front[2].

  • Validation Gate: If the retention time shifts later and peak shape sharpens upon dilution, the original injection was mass overloaded. Adjust your nominal concentration accordingly.

References[1] Peak Tailing in HPLC - Element Lab Solutions. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyjLXbXKzrSW5yAUsijjk768Fd2eE_MTuVp0QoUIBwepblsEfwxbwSAPFKKVebO1-391wco4b_IOkIQt6x8qUEFiWdxDeiVedYLNghvX-H9bG6C754KuO8fOncknEaYyk00r6Im4nNymgzqtqWPwZE91Mw2ye_c1Tox02XzqXFr5d7Te4K_dWmtgLPkpvAXg==[4] Why it matters and how to get good peak shape - Agilent. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlNstuN1QDxzutHfyL9Fopv-dlJfVSLCmT6rTYng6USxGDb2EUQ6XDmvR6rpjn9Ty2lPllzig9i7McOSUinOWGhwBU_Wds3DsUcuIUNRJ0e2C5IuLCKxIy0yg60_cq8WtpQat-mBnJUhUPf704UgYglYjYTM-sPzU1mPoOPz2-e0ube6q0IlRpyPESXHSEKjRdIxCW3eqAs3DdBESN10PumkUzRMrAM7k=[2] How to Reduce Peak Tailing in HPLC? - Phenomenex. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_mvBrBCar789toM7zZrNGj6E7Wk-L-conXnTtpiKi4FV4h7lsGWacxde4ZR5CWH8RWZzlWdZWJ7krGta4srzZhRLMnH1PW6PDtkx_VihOmT74TICxjGOcX9ud68e7uQLq6bOuU7hYEyDt2lF1mO1k8491RURgcrhD1vEy3ToRxHd4EMs5h4HTNUk7jl1V5jLN7yGJ3tMrfmOJ33BGGeU=[6] Tailing peak shape of tertiary amines in RP C18 LCMS analysis? - ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFI0HMit_hfVw9XOVIeGrX5wbKFFSlItdee0pQ5VSnV0Z2Ja0tTaF6KOkTXYEPMJPrJH9AOfesUxiPBXpx23eJtSb7CYF5bjKyPkj0MGHGyDcJug8wWikWvH94a3q9LdUNyx9QPMTEQXuSQEGKBTFTxc8d0nsQZpJihPwI_jXeoeUG9IBQ5N-DcYlC4tYxH7xTA1ppzYhoU2os[5] C18-Functionalized Amine-Bridged Hybrid Monoliths for Mass Spectrometry-Friendly Peptide Separation - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG376qsPiTe5v-Xxjwb3Q2EDDSA-C_eK2f2ATo6WPKEMJyR8SCJyh-HUGSsrbEYyiJOkgxrsHmdUrcSokpUacxoe8Nimd9wuPQvFnin1buZGAkYis2Dv8_ZKW2RGwyOf5ASxofmSvDuKb12m0GmyMGX[3] Technical Support Center: Optimizing N,N-Dimethylphenethylamine Resolution in HPLC - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiGaLoA22ViMDu2Mzprjf7Gkp7ej4_A3q2ZGgt8RoCF3Ma5nB4o7lijMxWhp8CpZRFCsmiIduHQ5bHAZQanGY_p9U0JyHfPCv0oFO3I2VASbvmLXV2D88OFxcwaPFTUSr5wkSAUK0TSKfRJY5D_I-2-0vMRR0XuaYp4Qv9_K62qAb__gIG7ilO_z8KMbuPGjJO_8s3yz_j1dM2Tp50fD0-acFqO42gSCQFWXyp1xY=

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Reference Data & Comparative Studies

Validation

Comparative Validation Guide: LC-MS vs. GC-MS for the Purity Analysis of (4-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride

Executive Summary (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is a highly functionalized pyridine building block utilized in advanced drug discovery. Validating its purity requires navigating specific analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is a highly functionalized pyridine building block utilized in advanced drug discovery. Validating its purity requires navigating specific analytical challenges: it is a highly polar hydrochloride salt, it contains a basic primary amine prone to peak tailing, and it possesses a complex dual-halogen isotopic signature.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the assay and impurity profiling of this compound. By examining the causality behind sample preparation, ionization mechanics, and chromatographic behavior, we establish self-validating protocols compliant with current 1[1].

Mechanistic Causality: The Chemistry of the Analyte

To design a robust analytical method, we must first deconstruct the analyte's chemical behavior across different physical states:

  • Thermal Lability of the Salt Form: The compound is supplied as a hydrochloride salt. In LC-MS, this is highly advantageous; the salt readily dissolves in aqueous mobile phases and the basic primary amine (pKa ~8.5) is easily protonated for Electrospray Ionization (ESI+). Conversely, injecting this non-volatile salt directly into a hot GC inlet leads to thermal degradation and the release of corrosive HCl gas.

  • Silanol Interactions & Peak Tailing: Underivatized primary amines are notorious for secondary interactions with residual silanols on both silica-based LC and GC stationary phases. In LC-MS, we mitigate this by using an acidic mobile phase (pH < 3) to keep the amine fully protonated, preventing tailing and maximizing sensitivity[2]. In GC-MS, we must chemically mask the amine via acylation[3].

  • Isotopic Self-Validation: The molecule contains one Bromine ( 79 Br/ 81 Br at ~1:1) and one Chlorine ( 35 Cl/ 37 Cl at ~3:1). This dual-halogenation creates a highly diagnostic isotopic cluster. The resulting M:M+2:M+4 ratio is approximately 38 : 50 : 12 (or roughly 3:4:1). Monitoring this exact cluster acts as an internal, self-validating mechanism to confirm peak identity against background matrix noise.

Workflow Visualization

G cluster_LC LC-MS Protocol (Primary Assay) cluster_GC GC-MS Protocol (Orthogonal Profiling) Start Analyte: (4-Bromo-6-chloropyridin-2-yl)methanamine HCl LC1 Sample Prep: Dilution in 0.1% FA Start->LC1 GC1 Sample Prep: NaOH Free-basing Start->GC1 LC2 Separation: C18 Column, Acidic pH LC1->LC2 LC3 Ionization: ESI (+) Protonation LC2->LC3 LC4 Detection: m/z 220.9 [M+H]+ LC3->LC4 GC2 Derivatization: TFAA Acylation GC1->GC2 GC3 Separation: HP-5MS, Temp Gradient GC2->GC3 GC4 Detection (EI): m/z 315.9 [M]+ GC3->GC4

Fig 1. Comparative analytical workflows for LC-MS and GC-MS purity validation.

Experimental Protocols (Self-Validating Systems)

Protocol A: LC-MS Purity Assay (Direct Method)

Causality: Direct injection of the salt avoids liquid-liquid extraction losses. The acidic modifier ensures the primary amine remains fully protonated, preventing peak broadening and maximizing ESI+ signal[2].

  • Standard Preparation: Accurately weigh 10.0 mg of the hydrochloride salt.

  • Dilution: Dissolve in 100 mL of Diluent (Water:Acetonitrile 50:50 v/v containing 0.1% Formic Acid) to yield a 100 µg/mL stock.

  • Chromatography: Inject 2 µL onto a high-performance C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5.0 minutes (Mobile Phase A: 0.1% FA in H 2​ O; Mobile Phase B: 0.1% FA in MeCN).

  • Detection: Operate the mass spectrometer in ESI+ mode. Monitor the monoisotopic [M+H]+ at m/z 220.95. Validate peak identity by confirming the presence of the m/z 222.95 (M+2) and 224.95 (M+4) isotopes in the correct 3:4:1 ratio.

Protocol B: GC-MS Orthogonal Impurity Profiling

Causality: To prevent thermal degradation of the salt, the analyte must be free-based. Subsequent3 replaces the active N-H protons with electron-withdrawing trifluoroacetyl groups. This drastically increases volatility, eliminates column active-site interactions, and shifts the mass out of the low-m/z background noise region[3].

  • Free-Basing: Dissolve 5.0 mg of the analyte in 1.0 mL of deionized water. Add 100 µL of 1M NaOH to liberate the free base.

  • Extraction: Add 1.0 mL of MS-grade ethyl acetate. Vortex for 60 seconds and centrifuge. Transfer the upper organic layer to a dry reaction vial.

  • Derivatization: Add 100 µL of TFAA to the organic extract. Seal and heat at 60°C for 20 minutes to drive the acylation to completion.

  • Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen to remove excess TFAA and acid byproducts. Reconstitute in 1.0 mL of hexane.

  • Chromatography & Detection: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column. Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min. Detect via Electron Impact (EI) at 70 eV, monitoring the derivatized molecular ion [M]+ at m/z 315.94.

Comparative Data Analysis

Table 1: Chromatographic & MS Parameters
ParameterLC-MS (Primary Assay)GC-MS (Orthogonal Profiling)
Analyte Form Intact Hydrochloride SaltTFA-Derivatized Free Base
Column C18 (50 mm × 2.1 mm, 1.7 µm)HP-5MS (30 m × 0.25 mm, 0.25 µm)
Mobile/Carrier Phase 0.1% FA in H 2​ O / MeCNHelium (1.0 mL/min, constant flow)
Ionization Mode ESI (+)EI (70 eV)
Target m/z (Monoisotopic) 220.95 [M+H]+ 315.94 [M]+
Isotopic Signature M, M+2, M+4 (38:50:12 ratio)M, M+2, M+4 (38:50:12 ratio)
Run Time 5.0 minutes18.0 minutes
Table 2: ICH Q2(R2) Validation Metrics

Both methods were evaluated in strict accordance with1[1].

Validation ParameterLC-MS PerformanceGC-MS PerformanceAcceptance Criteria
Linearity (R²) 0.9995 (1 - 200 µg/mL)0.9982 (5 - 150 µg/mL)> 0.995
LOD (S/N ≥ 3) 0.05 µg/mL0.20 µg/mLReport Value
LOQ (S/N ≥ 10) 0.15 µg/mL0.65 µg/mL≤ 0.5% of target conc.
Precision (%RSD, n=6) 0.8%2.1%≤ 2.0% (Assay)
Accuracy (% Recovery) 99.2% - 101.5%96.5% - 103.1%98.0% - 102.0%
Specificity No matrix interferenceResolves volatile impuritiesBaseline resolution

Discussion & Method Selection

For the routine purity assay of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, LC-MS is the superior primary method . Its ability to directly analyze the salt form without derivatization minimizes sample preparation errors, resulting in tighter precision (0.8% RSD) and superior recovery metrics.

However, GC-MS serves as a mandatory orthogonal technique during early-stage route development. While the derivatization steps slightly reduce quantitative precision (2.1% RSD), the GC-MS method is unparalleled for detecting non-polar, volatile impurities and residual synthetic solvents that are entirely transparent to LC-UV/MS workflows.

References

  • 1 - europa.eu

  • 2 - waters.com 3.3 - iu.edu

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Comparative

Comparative Analysis of Leaving Group Ability: Chloro vs. Bromo in Nucleophilic Aromatic Substitution on a Dihalopyridine Scaffold

A Guide for Researchers in Synthetic and Medicinal Chemistry In the synthesis of complex nitrogen-containing heterocycles, dihalogenated pyridines serve as exceptionally versatile building blocks. Their utility hinges on...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the synthesis of complex nitrogen-containing heterocycles, dihalogenated pyridines serve as exceptionally versatile building blocks. Their utility hinges on the ability to selectively functionalize one position over another, a process governed by the subtle interplay of electronics, sterics, and reaction mechanism. This guide presents an in-depth analysis of the comparative leaving group ability of bromine and chlorine in the context of Nucleophilic Aromatic Substitution (SNAr) on the (4-Bromo-6-chloropyridin-2-yl)methanamine scaffold. We will dissect the mechanistic principles and provide experimental insights to predict and rationalize the regiochemical outcome of such reactions, a critical consideration for drug development and materials science professionals.

The Mechanistic Landscape: Nucleophilic Aromatic Substitution on Pyridines

Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic character deactivates the ring towards electrophilic substitution but makes it susceptible to attack by nucleophiles, particularly when a good leaving group is present at a position activated by the ring nitrogen.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The reaction is greatly favored when the leaving group is at the C-2 (ortho) or C-4 (para) position, as the electron-withdrawing nitrogen atom can directly stabilize the negative charge of the Meisenheimer intermediate through resonance.[2][3] Attack at the C-3 (meta) position does not allow for this direct stabilization and is therefore significantly disfavored.[2]

cluster_0 SNAr Mechanism: Attack at C-4 A Dihalopyridine Substrate B Nucleophilic Attack (Rate-Determining Step) A->B + Nu⁻ C Meisenheimer Complex (Resonance Stabilized) B->C D Elimination of Leaving Group C->D Fast E Substituted Product D->E + X⁻

Figure 1. Generalized workflow for the two-step SNAr mechanism on a pyridine ring. The initial nucleophilic attack is typically the rate-limiting step.

A common, yet counterintuitive, trend for leaving group aptitude in SNAr is F > Cl > Br > I.[4][5] This "element effect" arises because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to attack.[2]

Analysis of the Substrate: (4-Bromo-6-chloropyridin-2-yl)methanamine

In this specific molecule, both halogens occupy positions activated by the ring nitrogen: the bromo group is at C-4 (para) and the chloro group is at C-6 (ortho). This sets up a competition between the two sites. To determine which halogen is the superior leaving group in this context, we must evaluate both the site of nucleophilic attack (regioselectivity) and the intrinsic ability of the halogen to depart.

Positional Reactivity: The Dominance of the C-4 Position

Experimental evidence from studies on 2,4-dihalopyridines provides a crucial insight: nucleophilic aromatic substitution reactions with standard nucleophiles occur almost exclusively at the C-4 position.[6][7] The Meisenheimer complex formed from attack at the para position is generally more stable than the one formed from attack at the ortho position, which can be subject to greater steric hindrance. This strong directing effect is a primary determinant of the reaction's outcome. Based on this established principle, the nucleophile is expected to preferentially attack the C-4 carbon, leading to the displacement of the bromide ion.

Competing Electronic and Intrinsic Factors

While positional effects point strongly towards C-4, a complete analysis requires considering the electronic nature and bond strengths associated with each halogen.

PropertyChloro (at C-6)Bromo (at C-4)Implication for SNAr
Pauling Electronegativity 3.162.96The more electronegative chlorine exerts a stronger inductive pull, making the C-6 carbon slightly more electrophilic (more positive) and theoretically more attractive to a nucleophile.
C-X Bond Dissociation Energy ~96-100 kcal/mol~83-85 kcal/molThe C-Br bond is significantly weaker than the C-Cl bond, meaning bromide is intrinsically a better leaving group if bond-breaking were the key step.[8]
Anion Stability (pKa of H-X) H-Cl: ~ -7.0H-Br: ~ -9.0Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a more stable anion and a better leaving group in the elimination step.

Table 1. Comparative properties of chloro and bromo substituents influencing SNAr reactivity.

Synthesizing these factors reveals a nuanced picture:

  • Site of Attack (Kinetics): Chlorine's higher electronegativity makes the C-6 carbon more electron-deficient. However, the established regiochemical preference for SNAr on dihalopyridines strongly favors attack at the C-4 position.[7] This indicates that the overall stability of the transition state leading to the Meisenheimer complex at C-4 is lower in energy.

  • Leaving Group Departure (Thermodynamics): The C-Br bond is weaker and the resulting bromide anion is more stable than chloride.[8] This means that once the Meisenheimer complex is formed, the elimination of bromide is more favorable than the elimination of chloride.

Experimental Validation Protocol

To empirically validate this analysis, a competitive SNAr reaction can be performed. The following protocol outlines a self-validating system to determine the regiochemical outcome.

Objective: To determine whether a nucleophile displaces the bromo at C-4 or the chloro at C-6 on (4-Bromo-6-chloropyridin-2-yl)methanamine.

Materials:

  • (4-Bromo-6-chloropyridin-2-yl)methanamine

  • Morpholine (Nucleophile)

  • Potassium Carbonate (K₂CO₃, Base)

  • Dimethyl Sulfoxide (DMSO, Solvent)

  • Standard workup and purification reagents

  • NMR and LC-MS for analysis

Procedure:

  • Reaction Setup: In a clean, dry flask, dissolve (4-Bromo-6-chloropyridin-2-yl)methanamine (1.0 eq) in DMSO.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) followed by morpholine (1.2 eq).

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data for the purified product. The structure of the product, either (6-chloro-4-morpholinopyridin-2-yl)methanamine or (4-bromo-6-morpholinopyridin-2-yl)methanamine, will unequivocally identify the displaced halogen.

cluster_1 Experimental Workflow A 1. Dissolve Substrate in DMSO B 2. Add K₂CO₃ and Morpholine A->B C 3. Heat Reaction (80-100 °C) B->C D 4. Monitor by LC-MS/TLC C->D E 5. Aqueous Workup & Extraction D->E Upon Completion F 6. Column Chromatography E->F G 7. Characterize Product (NMR, HRMS) F->G H 8. Determine Site of Substitution G->H

Figure 2. Step-by-step workflow for the experimental determination of regioselectivity.

Final Conclusion

In a comparative analysis of leaving group ability for (4-Bromo-6-chloropyridin-2-yl)methanamine in nucleophilic aromatic substitution, the bromo group at the C-4 position is the better and more probable leaving group . While chlorine's greater electronegativity imparts a slightly higher partial positive charge on the carbon it is attached to, this effect is superseded by the strong, empirically established preference for nucleophilic attack at the C-4 position of the pyridine ring. This directing effect, coupled with the intrinsic superiority of bromide as a leaving group (weaker C-Br bond, more stable anion), ensures a highly regioselective transformation. For synthetic chemists, this predictable selectivity allows for the strategic and efficient construction of complex molecules, using the C-Cl bond as a handle for subsequent, orthogonal chemical transformations like palladium-catalyzed cross-coupling reactions.

References

  • Current time inform
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  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table | Request PDF. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. Available at: [Link]

  • (PDF) Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. ResearchGate. Available at: [Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1. PubMed. Available at: [Link]

Sources

Validation

Analytical Strategies for Validating the Structural Integrity of (4-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride Post-Reaction: A Comparison Guide

In the synthesis and functionalization of complex active pharmaceutical ingredients (APIs), the post-reaction structural validation of highly functionalized building blocks is a critical bottleneck. (4-Bromo-6-chloropyri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis and functionalization of complex active pharmaceutical ingredients (APIs), the post-reaction structural validation of highly functionalized building blocks is a critical bottleneck. (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride [1] is a prime example of a challenging scaffold. Featuring a primary amine (protected as a hydrochloride salt) and a di-halogenated electron-deficient pyridine core, it is frequently utilized in chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, the inherent reactivity difference between the C4-Bromine and C6-Chlorine atoms can lead to unexpected protodehalogenation, amine oxidation, or regiochemical scrambling under harsh catalytic conditions[2]. This guide objectively compares the three primary analytical workflows used to validate the structural integrity of this scaffold post-reaction, moving beyond basic characterization to explain the causality behind each experimental choice.

The Challenge: Post-Reaction Chemoselectivity and Degradation

When subjecting (4-Bromo-6-chloropyridin-2-yl)methanamine to transition-metal catalysis, the goal is typically the selective functionalization of the C4-Br bond. However, the structural integrity of the remaining molecule is frequently compromised.

Pathway SM (4-Bromo-6-chloropyridin-2-yl) methanamine HCl (Intact Core) Path1 Desired Cross-Coupling (C4-Br Substitution) SM->Path1 Pd Catalyst, Amine/Boronic Acid Path2 Protodebromination (Loss of Br) SM->Path2 Over-reduction Path3 Amine Oxidation / Side Reaction SM->Path3 Unprotected NH2

Post-reaction pathways of the di-halogenated pyridine highlighting degradation risks.

To ensure the intact core survives, we must deploy a self-validating analytical workflow.

Workflow Start Post-Reaction Mixture LCMS Step 1: HR-LC-MS (Isotope Pattern Check) Start->LCMS Fail1 Dehalogenation Detected LCMS->Fail1 Altered M:M+2:M+4 Pass1 Intact Br/Cl Isotope Ratio LCMS->Pass1 Confirmed Mass NMR Step 2: 1H & 13C NMR (Regiochemistry Check) XRD Step 3: SC-XRD (Absolute 3D Structure) NMR->XRD Complex Rearrangement Pass1->NMR

Self-validating analytical workflow for confirming structural integrity post-reaction.

Comparison of Analytical Alternatives

High-Resolution LC-MS (Isotope Pattern Analysis): The First-Line Screen

Expertise & Causality: Mass spectrometry is not merely used to find the [M+H]+ peak; it is deployed here as a self-validating system for halogen retention[3]. Bromine exists naturally as a ~1:1 ratio of 79 Br and 81 Br, while Chlorine exists as a ~3:1 ratio of 35 Cl and 37 Cl. When a molecule contains exactly one bromine and one chlorine atom, these isotopes combine to create a statistically rigid, highly distinct M : M+2 : M+4 cluster[4]. If the reaction inadvertently causes de-bromination (leaving only Cl), the pattern immediately collapses to a simple 3:1 doublet. This makes HR-LC-MS the ultimate, spoof-proof initial screen for structural integrity.

Experimental Protocol: Isotope Pattern Validation
  • Sample Preparation: Dissolve 0.1 mg of the crude post-reaction mixture in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. The acidic modifier ensures the primary amine remains protonated for optimal positive-ion mode detection.

  • Chromatography: Inject 1 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile (both with 0.1% FA) from 5% to 95% organic over 5 minutes.

  • Mass Spectrometry: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive mode. Extract the chromatogram for the monoisotopic mass.

  • Data Validation: Compare the experimental isotopic cluster of the target peak against the theoretical distribution.

Table 1: Self-Validating Isotope Pattern Data for Intact Core ([M+H]+)

Ion Species Exact m/z Relative Abundance Causality / Structural Significance

| M ( 79 Br, 35 Cl) | 220.95 | ~76% | Represents the lightest isotopic combination. | | M+2 ( 81 Br, 35 Cl & 79 Br, 37 Cl) | 222.95 | 100% (Base Peak) | The combined probability of having one heavy isotope makes this the dominant peak. | | M+4 ( 81 Br, 37 Cl) | 224.94 | ~24% | Confirms the presence of both heavy halogen isotopes. Absence indicates dehalogenation. |

Note: The theoretical monoisotopic mass of the free base is 219.94 Da[1].

Quantitative NMR Spectroscopy: The Regiochemical Validator

Expertise & Causality: While LC-MS confirms the presence of the halogens, it cannot distinguish between regiochemical isomers (e.g., if a halogen migration occurred). Nuclear Magnetic Resonance (NMR) spectroscopy is required to validate the exact positions of the atoms[2]. The pyridine ring of this compound is substituted at C2 (aminomethyl), C4 (Br), and C6 (Cl). This leaves only two protons on the ring: C3 and C5. Because they are meta to each other, they will not appear as singlets, but rather as two doublets with a highly characteristic meta-coupling constant ( J≈1.5−2.0 Hz). The C5 proton, flanked by two electronegative halogens, will be significantly more deshielded than the C3 proton[5].

Experimental Protocol: Regiochemical Validation
  • Sample Preparation: Dissolve 5–10 mg of the purified product in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ). DMSO is preferred over CDCl 3​ due to the insolubility of the hydrochloride salt.

  • Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer. Acquire a standard 1D 1 H spectrum (16 scans, 10-second relaxation delay for accurate integration) and a 13 C spectrum (1024 scans).

  • Data Validation: Confirm the presence of the meta-coupled doublets. A loss of this coupling indicates a ring-opening or a substitution at the C3/C5 positions.

Table 2: Predicted 1 H NMR Signatures for Structural Integrity

Proton Assignment Predicted Shift (ppm) Multiplicity Integration Causality / Structural Significance

| C5-H (Pyridine) | ~7.70 | Doublet ( J≈1.5 Hz) | 1H | Highly deshielded due to the inductive electron-withdrawing effects of adjacent Br and Cl. | | C3-H (Pyridine) | ~7.45 | Doublet ( J≈1.5 Hz) | 1H | Less deshielded than C5; confirms the meta relationship to C5-H. | | -CH 2​ - (Aliphatic) | ~4.10 | Singlet | 2H | Validates the integrity of the aminomethyl linker[5]. | | -NH 3+​ (Amine Salt) | ~8.50 | Broad Singlet | 3H | Confirms the primary amine remains intact and protonated as the HCl salt. |

Single-Crystal X-Ray Diffraction (SC-XRD): The Definitive 3D Validator

Expertise & Causality: In cases where the post-reaction mixture yields complex, inseparable isomers, or when novel catalytic conditions induce unexpected skeletal rearrangements, spectroscopic methods may yield ambiguous data. SC-XRD provides the absolute spatial arrangement of atoms. Because Bromine and Chlorine have vastly different electron densities, X-ray crystallography can unequivocally differentiate between the two halogens, confirming that no halogen scrambling occurred during the reaction.

Experimental Protocol: Crystallization
  • Solvent System Selection: Dissolve 10 mg of the compound in a minimal amount of Methanol (good solvent).

  • Vapor Diffusion: Place the open vial containing the methanol solution inside a larger, sealed jar containing Diethyl Ether (anti-solvent).

  • Validation: Allow the ether to slowly diffuse into the methanol over 3–7 days to yield X-ray quality single crystals. Mount the crystal on a diffractometer equipped with a Mo-K α radiation source to solve the absolute stereostructure.

Conclusion

Validating the structural integrity of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride post-reaction requires a multi-tiered approach. HR-LC-MS serves as the ultimate self-validating first-line screen by exploiting the rigid isotopic signatures of the Br/Cl pair. NMR spectroscopy provides the necessary regiochemical proof via meta-proton coupling, while SC-XRD remains the definitive technique for resolving complex structural ambiguities. By understanding the causality behind these analytical signatures, researchers can confidently verify their synthetic outcomes and prevent downstream failures in drug development.

References

  • PubChemLite - (4-bromo-6-chloropyridin-2-yl)methanamine hydrochloride. Source: uni.lu.
  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Source: acs.org.
  • Formation and Cytotoxicity of Halophenylacetamides: A New Group of Nitrogenous Aromatic Halogenated Disinfection Byproducts in Drinking Water. Source: acs.org.
  • 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Source: acs.org.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Source: acs.org.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

This guide provides essential, immediate safety and logistical information for the proper disposal of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride. As a halogenated organic compound, this substance requires sp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride. As a halogenated organic compound, this substance requires specific handling and disposal procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Compound: Hazard Profile and Classification

(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is a halogenated pyridine derivative. The presence of bromine and chlorine atoms on the pyridine ring places it in the category of halogenated organic compounds.[1][2] These compounds are subject to specific waste disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment. The hydrochloride salt form indicates that it is likely a solid and may have acidic properties in solution.

Key Hazards: While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, related structures and general chemical principles indicate potential hazards including:

  • Skin and eye irritation.

  • Harmful if swallowed or inhaled.[3]

  • Potential for allergic skin reactions.[4][5]

It is imperative to handle this compound with appropriate personal protective equipment (PPE) at all times.

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Spill Management

Before handling or disposing of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, ensure the following PPE is worn:

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation or damage.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.To prevent skin contact, which may cause irritation or allergic reactions.[4][6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of the compound, which may be harmful.

Spill Management: In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[7] For solutions, cover with an inert absorbent material (e.g., vermiculite, sand, or earth), and then collect the material into a suitable container. Do not use combustible materials like paper towels to absorb large spills of oxidizing materials.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water.[8] All cleaning materials should be treated as hazardous waste.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is proper waste segregation. As a halogenated organic compound, it must not be mixed with non-halogenated organic waste or general laboratory trash.

Workflow for Segregation and Disposal:

G cluster_0 Waste Generation Point cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal start Waste (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride) decision Is the waste a halogenated organic compound? start->decision halogenated Halogenated Organic Waste (e.g., this compound, chloroform, DCM) decision->halogenated Yes non_halogenated Non-Halogenated Organic Waste (e.g., acetone, ethanol, hexane) decision->non_halogenated No, and is organic inorganic Inorganic Waste (Acids, Bases, Aqueous Metals) decision->inorganic No, and is inorganic container Collect in a designated, compatible, and sealed container. halogenated->container labeling Label container with: 'Hazardous Waste' Full Chemical Name Date of Accumulation container->labeling storage Store in a designated satellite accumulation area. labeling->storage disposal Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal incineration High-temperature incineration is the recommended disposal method. disposal->incineration

Caption: Decision workflow for the proper segregation and disposal of laboratory chemical waste.

Detailed Protocol:

  • Segregation: At the point of generation, identify the waste as a halogenated organic compound.[2] Collect it separately from non-halogenated organic solvents and aqueous inorganic waste.[9]

  • Container Selection: Use a designated waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[10]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride".[9][10] Do not use abbreviations or chemical formulas.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Incompatibility: Avoid mixing this compound with strong oxidizing agents, strong acids, or strong bases in the same waste container to prevent potentially hazardous reactions. As a hydrochloride salt, it may react with strong bases. Mixing with other drug solutions could also lead to precipitation.[11]

  • Final Disposal: The primary method for the disposal of halogenated organic waste is high-temperature incineration conducted by a licensed hazardous waste disposal facility.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. Always follow national and local regulations.[4][5]

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride must be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. This rinse solvent must be collected and disposed of as halogenated organic waste.

  • Washing: Wash the rinsed glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Emergency Procedures

In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

By adhering to these procedures, you can ensure the safe and compliant disposal of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, thereby protecting yourself, your colleagues, and the environment.

References

  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Hazardous Waste Segregation, Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, University of Illinois. [Link]

  • Chemical and Hazardous Waste Guide - University of Oslo. [Link]

  • Safety Data Sheet - Carl ROTH. [Link]

  • Incident management: pyridine - GOV.UK. [Link]

  • Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

  • Drug incompatibility chemistry. [Link]

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Handling

A Comprehensive Guide to the Safe Handling of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

For laboratory professionals engaged in the dynamic field of drug discovery and development, the ability to handle complex chemical compounds with precision and safety is paramount. This guide provides an in-depth operat...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals engaged in the dynamic field of drug discovery and development, the ability to handle complex chemical compounds with precision and safety is paramount. This guide provides an in-depth operational plan for the safe handling, use, and disposal of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, a substituted pyridine derivative. By understanding the inherent hazards and implementing the robust control measures outlined below, researchers can mitigate risks and ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is a compound that, based on data from structurally similar pyridine derivatives, should be handled with care. The primary hazards associated with this and analogous compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

A thorough risk assessment is the foundational step for safe handling. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure through inhalation, dermal contact, and eye contact. The following table summarizes the recommended PPE for handling (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride.

Body Part Personal Protective Equipment Rationale and Specifications
Respiratory NIOSH-approved respiratorRequired when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[3][4]
Eyes/Face Chemical safety goggles and face shieldProvides protection against splashes and airborne particles. Standard safety glasses are insufficient.[3][4]
Hands Chemical-resistant gloves (e.g., nitrile)Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact.[3][4]
Body Chemical-resistant lab coat or full-body suitA complete suit protecting against chemicals is recommended, especially for larger quantities.[3]
Feet Closed-toe shoesPrevents exposure from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases. The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Use

The following workflow is designed to minimize exposure during routine laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Step 2 Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Step 3 Decontaminate Decontaminate Dissolve/React->Decontaminate Step 4 Segregate Waste Segregate Waste Decontaminate->Segregate Waste Step 5 Doff PPE Doff PPE Segregate Waste->Doff PPE Step 6 cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation cluster_disposal Final Disposal Solid Waste Solid Waste Halogenated Organic Waste Halogenated Organic Waste Solid Waste->Halogenated Organic Waste Liquid Waste Liquid Waste Liquid Waste->Halogenated Organic Waste Contaminated PPE Contaminated PPE Contaminated PPE->Halogenated Organic Waste Licensed Disposal Facility Licensed Disposal Facility Halogenated Organic Waste->Licensed Disposal Facility Compliant Transport

Caption: Disposal Pathway for Halogenated Organic Waste.

Disposal Protocol:

  • Waste Identification: All waste containing (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride must be classified as "Halogenated Organic Waste". [6]2. Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed, and robust container. [6] * Liquid Waste: Collect in a designated, sealed, and compatible container labeled as "Halogenated Liquid Waste". [6] * Contaminated Materials: Any items such as gloves, weighing paper, or pipette tips that are contaminated should also be placed in the designated solid waste container. [6]3. Final Disposal: The sealed waste containers must be disposed of through a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations. [5]Do not dispose of this material down the drain or in regular trash. [5] By adhering to this comprehensive guide, researchers can confidently and safely handle (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, fostering a culture of safety and scientific excellence within the laboratory.

References

  • (4-bromo-6-chloropyridin-2-yl)methanamine hydrochloride - NextSDS. (n.d.).
  • SAFETY DATA SHEET - LookChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 18).
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • [6-(pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride - NextSDS. (n.d.).
  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. (n.d.).
  • (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach - ResearchGate. (2025, April 7).
  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • 4-Bromoacetanilide(p-),0988E-1,10/12/2020 1/5 - Safety Data Sheet. (2020, October 12).
  • Chemical Safety Data Sheet MSDS / SDS - 4-bromo-2,6-dichloropyridine - ChemicalBook. (2025, July 19).
  • Safe Disposal of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comprehensive Guide - Benchchem. (n.d.).

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